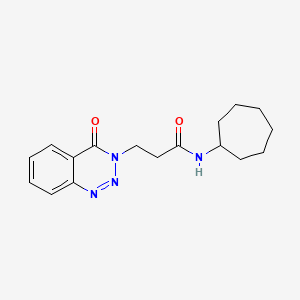

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The traditional method for synthesizing a 3-alkyl-1,2,3-benzotriazin-4-one (2) involves diazotizing an appropriately substituted N-alkylanthranilamide (1) . In the case of CB13 , this methodology was applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (4) by bis-diazotization of the corresponding bis-anthranilamide (3).

Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (compounds 5 to 9) have been determined via single crystal X-ray diffraction analysis . Notably, the structural parameters of the triazinone rings in these compounds exhibit no systematic differences compared to analogous compounds. The benzotriazinone rings in some of these structures adopt specific orientations relative to the alkylic chains.

Applications De Recherche Scientifique

Energetic Materials Synthesis

The compound’s structure, which includes a 1,2,3-triazine unit, is similar to those used in the synthesis of energetic materials . These materials, which include explosives and propellants, require compounds with high energy content and consistent detonation performance .

Organic Synthesis

The compound could potentially be used in organic synthesis, particularly in the preparation of fused energetic structures . The 1,2,3-triazine unit could be introduced into a fused bicyclic skeleton, a process that could be useful in the synthesis of other complex organic compounds .

Peptide Synthesis

The compound could be used in peptide synthesis, specifically in the preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters . These esters could be used in solid phase peptide synthesis, a common method for creating peptides .

Modulators of GPR139

The compound could potentially be used as a modulator of GPR139, a protein-coding gene . Compounds that can modulate the activity of this gene could be useful in treating diseases, disorders, or conditions associated with GPR139 .

Breast Cancer Treatment

The compound could potentially be used in the treatment of breast cancer . Specifically, compounds with a similar structure have shown degrees of cell proliferation inhibition, particularly those with a substituted aryl at C-2 of the molecules .

Inhibitors of Human Leucocyte Elastase and C1r Serine Protease

Compounds with a similar structure have been used as inhibitors of human leucocyte elastase and C1r serine protease . These enzymes are involved in various biological processes, and their inhibition could be beneficial in the treatment of certain diseases .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of neurotransmitters.

Mode of Action

Compounds with similar structures have been found to inhibit the activity of ache and buche . This inhibition could potentially lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby enhancing nerve impulse transmission.

Biochemical Pathways

Based on its potential inhibitory activity against ache and buche , it can be inferred that it may affect cholinergic neurotransmission. This could potentially influence various physiological processes, including muscle function, memory, and cognition.

Result of Action

Similar compounds have been shown to inhibit cell proliferation, particularly in cancer cell lines . This suggests that N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide may have potential therapeutic applications in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-16(18-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)19-20-21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYWDJMEDMOYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)

![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)